An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate
An In-depth Technical Guide to Methyl 6-chloro-1H-indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-1H-indole-5-carboxylate, a halogenated indole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available chemical and safety information for this compound. While comprehensive experimental data remains limited in publicly accessible literature, this document provides an overview of its chemical identity, extrapolated physical properties, and relevant synthetic considerations. The guide also outlines general experimental protocols for the synthesis of its precursor and the esterification reaction to form the title compound. Due to the absence of published biological data, this document highlights the potential research avenues for this molecule.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Methyl 6-chloro-1H-indole-5-carboxylate |
| CAS Number | 651747-72-7 |
| Molecular Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1Cl)NC=C2 |
| InChI Key | Not available in searched literature. |
Note: Properties such as melting point, boiling point, solubility, and pKa are not available in the searched literature.
Synthesis and Experimental Protocols
The synthesis of Methyl 6-chloro-1H-indole-5-carboxylate can be logically approached through the esterification of its corresponding carboxylic acid precursor, 6-chloro-1H-indole-5-carboxylic acid.
Synthesis of 6-chloro-1H-indole-5-carboxylic acid
A common route to indole-5-carboxylic acids involves multi-step synthesis starting from appropriately substituted anilines. While a specific protocol for 6-chloro-1H-indole-5-carboxylic acid was not found, a general synthetic strategy is outlined below. This workflow is based on established indole synthesis methodologies.
Caption: Generalized synthetic workflow for 6-chloro-1H-indole-5-carboxylic acid.
General Experimental Protocol (Hypothetical):
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Protection: The amino group of a suitable 4-chloro-3-substituted aniline is protected, for example, by acetylation with acetic anhydride.
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Side-chain Introduction: A two-carbon side chain is introduced at the ortho-position to the amino group, which will form the pyrrole ring of the indole.
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Cyclization: The intermediate undergoes cyclization to form the indole ring. The specific conditions for this step would depend on the chosen synthetic route (e.g., Fischer, Reissert, or Bischler-Möhlau).
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Deprotection: The protecting group on the indole nitrogen is removed.
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Oxidation: The side chain at the 5-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or RuCl₃/NaIO₄).
Esterification to Methyl 6-chloro-1H-indole-5-carboxylate
The final step is the esterification of 6-chloro-1H-indole-5-carboxylic acid. A common and effective method is the Fischer-Speier esterification.
Caption: Workflow for the Fischer-Speier esterification.
Detailed Experimental Protocol (General):
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Reaction Setup: To a solution of 6-chloro-1H-indole-5-carboxylic acid in an excess of anhydrous methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.
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Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Methyl 6-chloro-1H-indole-5-carboxylate.
Spectroscopic Data
No experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for Methyl 6-chloro-1H-indole-5-carboxylate was found in the public domain. Researchers are advised to perform their own spectral analysis for compound characterization.
Biological Activity and Signaling Pathways
There is no available information in the searched literature regarding the biological activity of Methyl 6-chloro-1H-indole-5-carboxylate or its involvement in any signaling pathways. Indole derivatives are known to exhibit a wide range of biological activities, and this compound could be a candidate for screening in various assays, for instance, as a kinase inhibitor, an antiviral agent, or a modulator of other cellular targets.
The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.
Caption: A potential workflow for investigating the biological activity.
Safety and Handling
A specific Safety Data Sheet (SDS) for Methyl 6-chloro-1H-indole-5-carboxylate is not publicly available. However, based on the SDS for the related compound, 6-chloro-1H-indole-5-carboxylic acid, the following hazards may be anticipated[1]:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 6-chloro-1H-indole-5-carboxylate is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides the available information on its chemical properties and outlines logical synthetic routes. The significant lack of experimental data, particularly regarding its biological activity, highlights a clear opportunity for novel research. Future studies are warranted to synthesize and characterize this compound fully and to explore its potential therapeutic applications.

